molecular formula C36H42BrN3O4 B12390118 Cyanine5 NHS ester (bromide)

Cyanine5 NHS ester (bromide)

Cat. No.: B12390118
M. Wt: 660.6 g/mol
InChI Key: RYPKNZBTUJEYDG-UHFFFAOYSA-M
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Description

Cyanine5 NHS ester (bromide) is a cyanine dye used primarily for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly useful in fluorescence labeling, where it can be excited using a red (635 nm) or a 488 nm argon laser . It is known for its high fluorescence intensity and stability, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine5 NHS ester (bromide) typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of Cyanine5 NHS ester (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cyanine5 NHS ester (bromide) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines in peptides, proteins, and oligonucleotides to form stable amide bonds .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures

Major Products

The major product of the reaction between Cyanine5 NHS ester (bromide) and amino groups in biomolecules is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .

Scientific Research Applications

Cyanine5 NHS ester (bromide) has a wide range of applications in scientific research:

Mechanism of Action

Cyanine5 NHS ester (bromide) exerts its effects through the formation of stable amide bonds with primary amines in biomolecules. The NHS ester group reacts with the amino groups, resulting in the covalent attachment of the fluorescent dye to the biomolecule. This labeling allows for the visualization and tracking of the biomolecule using fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

  • Cyanine5 NHS ester (iodide)
  • Cyanine5 NHS ester (chloride)
  • Cyanine5.5 NHS ester
  • Alexa Fluor 647
  • DyLight 649

Uniqueness

Cyanine5 NHS ester (bromide) is unique due to its high fluorescence intensity and stability, making it particularly suitable for applications requiring long-term tracking and imaging. Compared to other similar compounds, it offers better photostability and lower background fluorescence, which enhances the accuracy and sensitivity of fluorescence-based assays .

Properties

Molecular Formula

C36H42BrN3O4

Molecular Weight

660.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide

InChI

InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1

InChI Key

RYPKNZBTUJEYDG-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-]

Origin of Product

United States

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